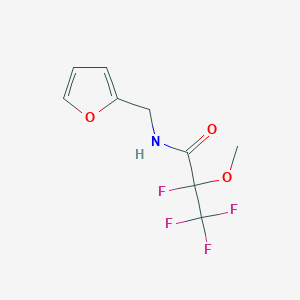

![molecular formula C13H21N5O2S B5554208 4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5554208.png)

4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrimidine derivatives, including compounds similar to 4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine, typically involves multi-step chemical reactions. For example, compounds have been synthesized through nucleophilic attack on trichloropyrimidine by amines, leading to various derivatives displaying interesting pharmacological profiles (Mattioda et al., 1975). Another approach involves the synthesis of pyrido[2,3-d]pyrimidine derivatives via displacement reactions with piperazines, indicating the versatility of pyrimidine chemistry (Matsumoto & Minami, 1975).

Molecular Structure Analysis

The molecular and electronic structures of pyrimidine derivatives, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, have been detailed through spectroscopic studies and quantum chemical calculations, providing insights into their structural signatures and potential for nonlinear optical properties (Krishna Murthy et al., 2019).

Chemical Reactions and Properties

Pyrimidine compounds undergo various chemical reactions, including aminosulfonylation, indicating their reactivity and potential for generating a broad range of derivatives. Such reactions are catalyzed by iodine, highlighting the synthetic versatility of these compounds (Xu et al., 2019).

Physical Properties Analysis

The physical properties of pyrimidine derivatives can be finely tuned through structural modifications, as seen in the preparation of piperazinyl-glutamate-pyrimidines, where pharmacokinetic and physicochemical properties were optimized for potential therapeutic applications (Parlow et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of pyrimidine derivatives can be assessed through various studies, such as those investigating the synthesis and properties of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine. These studies often involve oxidation reactions and provide insights into the safe and effective synthesis of such compounds (Hongbin, 2011).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research has focused on the development of novel synthesis methods for pyrimidine derivatives, including those containing sulfonyl and piperazinyl moieties. These efforts aim to enhance the antimicrobial properties of the compounds. For example, novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety have shown antimicrobial activity (Ammar et al., 2004). Similarly, piperazinyl-glutamate-pyrimidines were synthesized as potent P2Y12 antagonists for inhibiting platelet aggregation, showcasing the chemical versatility and potential therapeutic applications of such compounds (Parlow et al., 2009).

Crystal Engineering and Hydrogen Bonding

The application of crystal engineering principles to prepare organic co-crystals and salts involving pyrimidine derivatives has been explored. This research sheds light on the structural versatility of these compounds and their potential in designing materials with specific properties (Elacqua et al., 2013). The study of hydrogen bonding patterns in proton-transfer compounds of sulfosalicylic acid with aliphatic nitrogen Lewis bases, including piperazine, further illustrates the significance of intermolecular interactions in defining the structural and functional attributes of pyrimidine derivatives (Smith et al., 2011).

Anticancer and Antimicrobial Applications

The synthesis and evaluation of pyrimidine derivatives for their antiproliferative activity against human cancer cell lines highlight the potential of these compounds in medicinal chemistry. Some derivatives have shown promising activity, indicating their utility as leads for developing new anticancer agents (Mallesha et al., 2012). Additionally, the antimicrobial activity of synthesized pyrimidine derivatives points to their potential in addressing infectious diseases (Ammar et al., 2004).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-(4-methylsulfonylpiperazin-1-yl)-2-pyrrolidin-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O2S/c1-21(19,20)18-10-8-16(9-11-18)12-4-5-14-13(15-12)17-6-2-3-7-17/h4-5H,2-3,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLFXLUYDDQBOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C2=NC(=NC=C2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(Methylsulfonyl)piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2-morpholin-4-yl-2-oxoethoxy)-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B5554126.png)

![5-[(4-ethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5554136.png)

![N-(3-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5554153.png)

![3-isopropyl-1-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]-1H-pyrazole-5-carboxamide](/img/structure/B5554155.png)

![8-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5554160.png)

![N-[2-(5-methyl-2-thienyl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5554193.png)

![1-phenyl-2-[(2,2,4-trimethyl-1,2-dihydro-6-quinolinyl)oxy]ethanone](/img/structure/B5554194.png)

![N,N-dimethyl-N'-({5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)urea](/img/structure/B5554202.png)

![1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5554218.png)